![molecular formula C6H6N4O3 B1601169 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide CAS No. 73403-52-8](/img/structure/B1601169.png)
6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide
Overview
Description
“6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide” is a chemical compound . It is also known as “6-OXO-1,6-DIHYDRO-PYRAZINE-2,3-DICARBOXYLIC ACID DIAMIDE” with the CAS No. 73403-52-8 . The molecular weight of this compound is 182.13684 and the molecular formula is C6H6N4O3 .
Synthesis Analysis
A series of novel 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives were designed and synthesized . The synthesis process involved the creation of a series of pyrimidine dicarboxamides .Molecular Structure Analysis
The molecular structure of “6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide” is represented by the formula C6H6N4O3 . This indicates that the compound consists of 6 carbon atoms, 6 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms .Scientific Research Applications
Inhibition of Matrix Metalloproteinases (MMPs)
A series of derivatives of 6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide have been synthesized and evaluated for their inhibitory effects on MMPs, particularly MMP 13. These compounds have shown potent and highly selective activity .
Xanthine Oxidase Inhibition
Novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs), which are derivatives of the compound , have been reported as effective xanthine oxidase inhibitors (XOIs). These inhibitors are significant for treating hyperuricemia-associated diseases .
Cyclin-Dependent Kinase Inhibition
Derivatives of 6-Oxo-1,6-dihydropyridines have been synthesized and evaluated for their inhibitory activity against CDK1 and CDK2, which are crucial in cell cycle regulation .
Mechanism of Action
Target of Action
The primary targets of 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide are Matrix Metalloproteinases (MMPs) . These are a group of enzymes that play a crucial role in the degradation of extracellular matrix proteins, which is essential for tissue remodeling and cell migration. Among the MMPs, this compound has shown potent and highly selective activity of inhibiting MMP 13 .
Mode of Action
6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide interacts with MMPs, particularly MMP 13, and inhibits their activity . This inhibition prevents the degradation of extracellular matrix proteins, thereby affecting tissue remodeling and cell migration processes.
Biochemical Pathways
The inhibition of MMP 13 by 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide affects various biochemical pathways. MMP 13 plays a significant role in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and cancer . Therefore, the inhibition of MMP 13 can impact these pathways and their downstream effects.
Result of Action
The inhibition of MMP 13 by 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide can lead to a decrease in the degradation of extracellular matrix proteins . This can result in changes in tissue remodeling and cell migration processes, potentially impacting disease progression in conditions like arthritis and cancer where MMP 13 is known to play a role .
properties
IUPAC Name |
6-oxo-1H-pyrazine-2,3-dicarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O3/c7-5(12)3-4(6(8)13)10-2(11)1-9-3/h1H,(H2,7,12)(H2,8,13)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRQDHNGCIPVSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(NC1=O)C(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504551 | |
Record name | 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73403-52-8 | |
Record name | 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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